Cas no 153-76-4 (Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-)
![Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- structure](https://it.kuujia.com/scimg/cas/153-76-4x500.png)
153-76-4 structure
Nome del prodotto:Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
- 2,2',2''-[benzene-1,2,3-triyltri(oxy)]tris[N,N-diethylethylamine]
- 2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine
- 1,2,3-Tris-(2-diaethylamino-aethoxy)-benzol
- 1,2,3-tris-(2-diethylamino-ethoxy)-benzene
- 2-(2,6-bis(2-(diethylamino)ethoxy)phenoxy)-N,N-diethylethanamine
- 2,2',2''-(Benzene-1,2,3-triyltri(oxy))tris(N,N-diethylethylamine)
- AC1L27II
- CHEBI:503442
- Epitope ID:120372
- Gallamine [BAN]
- Gallamine Triethiiodide
- Gallamonum
- SureCN2138
- Tris-O-(2-diaethylamino-aethyl)-pyrogallol
- 2,2',2''-(1,2,3-Benzenetriyltrisoxy)tris(N,N-diethylethanamine)
- 2-[2,6-bis(2-diethylaMinoethyloxy)phenoxy]-N,N-diethylethanaMine
- 2,2',2''-[1,2,3-Benzenetriyltris(oxy)]tris[N,N-diethylethanamine]
- EINECS 205-816-2
- UNII-1146X1WTNM
- GALLAMINE [WHO-DD]
- gallamine
- ICLWTJIMXVISSR-UHFFFAOYSA-N
- Ethanamine, 2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
- 2,2',2''-[benzene-1,2,3-triyltris(oxy)]tris(N,N-diethylethanamine)
- NS00041529
- DTXSID60165184
- SCHEMBL2138
- 2-(2,3-Bis[2-(diethylamino)ethoxy]phenoxy)-N,N-diethylethanamine #
- 1146X1WTNM
- 153-76-4
- DB13584
- tri(diethylaminoethoxy) benzene
-
- Inchi: InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3
- Chiave InChI: ICLWTJIMXVISSR-UHFFFAOYSA-N
- Sorrisi: CCN(CCOC1=CC=CC(OCCN(CC)CC)=C1OCCN(CC)CC)CC
Proprietà calcolate
- Massa esatta: 891.1758
- Massa monoisotopica: 891.176872
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 18
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 27.7
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 4.1
Proprietà sperimentali
- Punto di fusione: 147.5 deg C
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 27.69
Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- Letteratura correlata
-
Guang-Bin Shen,Bao-Chen Qian,Gao-Shuai Zhang,Guang-Ze Luo,Yan-Hua Fu,Xiao-Qing Zhu Org. Chem. Front. 2022 9 6833
-
Himadri Sekhar Maity,Kaushik Misra,Tanushree Mahata,Ahindra Nag RSC Adv. 2016 6 24446
-
Jin-Liang Wang,Zheng-Feng Chang,Xiao-Xin Song,Kai-Kai Liu,Ling-Min Jing J. Mater. Chem. C 2015 3 9849
-
5. Synthesis of C 2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalystsAlan C. Spivey,Adrian Maddaford,Tomasz Fekner,Alison J. Redgrave,Christopher S. Frampton 2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Alan C. Spivey Adrian Maddaford Tomasz Fekner Alison J. Redgrave Christopher S. Frampton J. Chem. Soc. Perkin Trans. 1 2000 3460
153-76-4 (Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-) Prodotti correlati
- 54063-24-0(Ethanamine,2-(3,5-diethoxyphenoxy)-N,N-diethyl-)
- 65-29-2(Gallamine triethiodide)
- 407600-14-0(9H-Purin-6-amine,2-propyl-)
- 1806574-48-0(2-Formyl-4-(2-oxopropyl)mandelic acid)
- 838264-00-9(3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid)
- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)
- 2138016-27-8(5-(1,3-Dioxaindan-5-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
- 1261857-64-0(Ethyl 6-hydroxy-4'-(trifluoromethoxy)biphenyl-3-carboxylate)
- 338761-32-3(N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide)
- 1240480-64-1(2-Amino-3-bromo-6-methoxybenzoic acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
